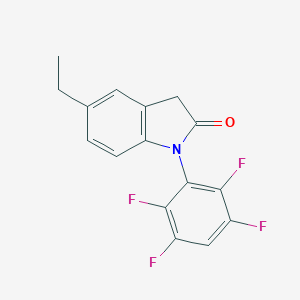

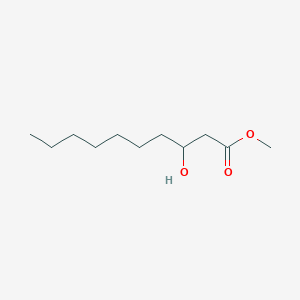

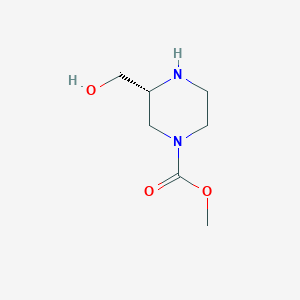

Methyl 2-(4-formylphenyl)benzoate

概要

説明

Methyl 2-(4-formylphenyl)benzoate is a chemical compound that serves as a bioactive precursor in organic synthesis due to its variety of pharmacological activities. It exhibits antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it is considered a significant structure and an excellent precursor for the search for new bioactive molecules .

Synthesis Analysis

The synthesis of methyl 2-(4-formylphenyl)benzoate and its derivatives involves various methodologies. For instance, a condensation reaction of methyl-4-formylbenzoate with phenylhydrazine has been used to synthesize (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . Additionally, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction .

Molecular Structure Analysis

The molecular structure of methyl 2-(4-formylphenyl)benzoate derivatives has been characterized using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction techniques. Density functional theory (DFT) has been employed to investigate the optimized molecular structure and harmonic vibrational frequencies .

Chemical Reactions Analysis

The chemical reactivity of methyl 2-(4-formylphenyl)benzoate derivatives has been studied through global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties. These studies help in understanding the energetic behavior of the compound in various solvent media .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(4-formylphenyl)benzoate derivatives, such as their mesomorphic behavior, have been investigated. For instance, a series of 1,2-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] displayed classical nematic and/or smectic A phases, indicating their potential for applications in liquid crystal technology . The introduction of different substituents and groups to the molecular structure affects the mesomorphic properties and phase behavior of these compounds .

科学的研究の応用

Synthesis and Pharmaceutical Applications

Methyl 2-(4-formylphenyl)benzoate, recognized for its versatile synthetic applications, serves as a crucial precursor in the synthesis of bioactive molecules with a wide array of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its utility as a bioactive scaffold makes it a significant structure for the exploration of new bioactive molecules. The chemical is a synthetically flexible substrate, extensively utilized as a raw material in the preparation of various medical products. The diversity in its synthetic routes, through both one-step and two-step methodologies, underscores its importance in organic synthesis, particularly for pharmaceutical applications (Farooq & Ngaini, 2019).

Environmental and Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have gained attention for the treatment of pollutants like acetaminophen from water bodies, demonstrating the degradation pathways and by-products. While not directly involving Methyl 2-(4-formylphenyl)benzoate, this research area highlights the broader context of environmental science in which related compounds are studied for their breakdown products, degradation pathways, and potential environmental impacts. Such studies contribute to understanding the fate and biotoxicity of synthetic compounds in natural ecosystems (Qutob et al., 2022).

Fluorescent Chemosensors

The role of Methyl 2-(4-formylphenyl)benzoate-related compounds in developing fluorescent chemosensors has been significant. Compounds based on structures similar to Methyl 2-(4-formylphenyl)benzoate have been utilized to detect a variety of analytes, including metal ions and neutral molecules. These chemosensors have showcased high selectivity and sensitivity, underscoring the potential of Methyl 2-(4-formylphenyl)benzoate derivatives in analytical chemistry and environmental monitoring applications (Roy, 2021).

Safety and Toxicology

The safety and toxicology of preservatives like sodium benzoate, which share a chemical lineage with Methyl 2-(4-formylphenyl)benzoate, have been extensively reviewed. While these compounds are invaluable for food preservation, their interaction with ascorbic acid to potentially form carcinogens and their impact on neurotransmission and cognitive functioning have been areas of concern. These reviews are crucial in understanding the balance between the utility and safety of chemical preservatives and related compounds in the food industry and beyond (Piper & Piper, 2017).

Safety And Hazards

“Methyl 2-(4-formylphenyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

将来の方向性

“Methyl 2-(4-formylphenyl)benzoate” is a useful reagent for organic synthesis and can be used in a variety of laboratory experiments. It is a versatile substrate that can be used as a raw material for the preparation of medical products . Therefore, it holds potential for future research and applications in the field of organic synthesis and pharmaceuticals.

特性

IUPAC Name |

methyl 2-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSHZDUHWBMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401947 | |

| Record name | methyl 2-(4-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-formylphenyl)benzoate | |

CAS RN |

144291-47-4 | |

| Record name | methyl 2-(4-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-formylphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)